(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 286936-09-2
VCID: VC0041763
InChI: InChI=1S/C12H18O5/c1-11(14-3)12(2,15-4)17-10-7-8(13)5-6-9(10)16-11/h5-6,9-10H,7H2,1-4H3/t9-,10-,11+,12+/m1/s1
SMILES: CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC
Molecular Formula: C12H18O5
Molecular Weight: 242.27 g/mol

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

CAS No.: 286936-09-2

Reference Standards

VCID: VC0041763

Molecular Formula: C12H18O5

Molecular Weight: 242.27 g/mol

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one - 286936-09-2

CAS No. 286936-09-2
Product Name (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
IUPAC Name (2S,3S,4aR,8aR)-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one
Standard InChI InChI=1S/C12H18O5/c1-11(14-3)12(2,15-4)17-10-7-8(13)5-6-9(10)16-11/h5-6,9-10H,7H2,1-4H3/t9-,10-,11+,12+/m1/s1
Standard InChIKey JKYPYUZEUPEJLO-WYUUTHIRSA-N
Isomeric SMILES C[C@]1([C@@](O[C@@H]2C=CC(=O)C[C@H]2O1)(C)OC)OC
SMILES CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC
Canonical SMILES CC1(C(OC2C=CC(=O)CC2O1)(C)OC)OC
PubChem Compound 10705322
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator